Thieno[3,2-c]pyran Core vs. Thieno[3,2-b]pyridine Core: Divergent Target Class Engagement
CAS 1436338-69-0 features a thieno[3,2-c]pyran core, which is structurally distinct from the thieno[3,2-b]pyridine and thieno[2,3-c]pyridine scaffolds prevalent in the USP28/USP25 inhibitor patent literature (Forma Therapeutics, US 10,913,753) [1]. The thieno[3,2-c]pyran scaffold has been independently validated in anticancer programs: a 2026 study reported that thieno[3,2-c]pyran derivatives 5a and 5n achieved IC₅₀ values of 13.65 ± 0.32 µM and 13.26 ± 0.32 µM against HepG2 cells, and 12.35 ± 0.30 µM and 12.36 ± 0.30 µM against A549 cells, respectively, via EGFR-mediated apoptosis [2]. In contrast, thieno[3,2-b]pyridine carboxamides are associated with USP28/USP25 deubiquitinase inhibition and have documented off-target effects on the ribosomal translation apparatus, as revealed by chemoproteomics and CRISPR-GOF analyses [3]. The scaffold divergence suggests that the target compound engages a distinct biological target space compared to the well-characterized thienopyridine USP28/25 inhibitor series, making it non-interchangeable for programs requiring specific thieno[3,2-c]pyran-mediated pharmacology.
| Evidence Dimension | Core scaffold target engagement profile |
|---|---|
| Target Compound Data | Thieno[3,2-c]pyran scaffold; anticancer activity against HepG2 (IC₅₀ ~13 µM range) and A549 (IC₅₀ ~12 µM range) [2] |
| Comparator Or Baseline | Thieno[3,2-b]pyridine carboxamides (Forma Therapeutics series): USP28/USP25 inhibition with documented ribosomal off-target effects [3] |
| Quantified Difference | The thieno[3,2-c]pyran scaffold demonstrates EGFR-pathway-mediated cytotoxicity, while the thieno[3,2-b]pyridine scaffold engages deubiquitinase targets with translational apparatus off-target liabilities. No direct head-to-head comparison available. |
| Conditions | HepG2, A549, and LN229 cell lines (MTT assay); USP28 Ubiquitin-Rhodamine 110 biochemical assay; chemoproteomics and CRISPR-GOF analyses |
Why This Matters
For procurement decisions, researchers targeting EGFR-driven or thieno[3,2-c]pyran-specific biology must avoid thienopyridine-based USP28 inhibitors due to divergent primary pharmacology and documented off-target profiles.
- [1] Forma Therapeutics, Inc. Thienopyridine Carboxamides as Ubiquitin-Specific Protease Inhibitors. US Patent 10,913,753. Issued Feb. 9, 2021. View Source
- [2] Jauhari, A., et al. Discovery of thieno[3,2-c]pyran-based leads for liver, lung and glioma cancer: synthesis, docking-guided optimization and apoptotic profiling. RSC Adv., 2026, 16, 20330-20339. View Source
- [3] Pinto-Fernandez, A., et al. Refined USP25/28 inhibitors with improved selectivity towards c-Myc driven squamous lung cancer cells. bioRxiv preprint, 2026. Abstract available at sciencecast.org. View Source
